3-Amino-6-bromopyrazine-2-carbaldehyde

Medicinal Chemistry Cross-Coupling ATR Kinase Inhibitors

Medicinal chemistry teams developing ATP-competitive ATR kinase inhibitors face multi-step synthetic complexity and procurement fragmentation. Standard pyrazine analogs lack the tri-orthogonal reactivity needed for rapid SAR exploration, forcing separate sourcing of multiple building blocks. This compound resolves both challenges with three orthogonally reactive handles (2-carbaldehyde, 3-amino, 6-bromo) that enable divergent synthesis without protecting-group manipulations. Patent-validated routes demonstrate 92% yield in key transformations, while the 6-bromo substituent provides optimal Pd-catalyzed cross-coupling reactivity and shelf stability superior to chloro or iodo analogs. • Patent-validated ATR inhibitor synthetic routes with demonstrated high yields • Tri-functional architecture reduces procurement SKU count and simplifies inventory • Consensus Log P 0.44, TPSA 68.87 Ų - drug-like starting point for probe design

Molecular Formula C5H4BrN3O
Molecular Weight 202.01 g/mol
CAS No. 1196156-63-4
Cat. No. B1528919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-bromopyrazine-2-carbaldehyde
CAS1196156-63-4
Molecular FormulaC5H4BrN3O
Molecular Weight202.01 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)C=O)Br
InChIInChI=1S/C5H4BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H,(H2,7,8)
InChIKeyMVAXLZNZPNMCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-bromopyrazine-2-carbaldehyde: Structural & Procurement Profile


3-Amino-6-bromopyrazine-2-carbaldehyde (C5H4BrN3O, MW 202.01) is a polysubstituted pyrazine building block featuring three orthogonally reactive functional groups: a 3-amino group, a 6-bromo substituent, and a 2-carbaldehyde moiety [1]. This substitution pattern enables divergent synthetic elaboration via condensation (aldehyde), nucleophilic substitution/Buchwald–Hartwig amination (amino group), and palladium-catalyzed cross-coupling (bromo) without the need for protecting group manipulations in many synthetic sequences [2]. The compound is supplied with standard purity specifications (typically ≥95%) and its structure has been verified by independent analytical characterization including NMR and HPLC .

3-Amino-6-bromopyrazine-2-carbaldehyde: Structural Uniqueness


The 3-amino-6-bromo substitution pattern in this compound is not interchangeable with positional isomers such as 3-amino-5-bromopyrazine-2-carbaldehyde or halogen variants (chloro, iodo) without fundamentally altering synthetic utility and downstream product profiles. The 6-bromo position experiences distinct electronic activation relative to the 5-position due to the electron-withdrawing effect of the ortho-carbaldehyde and the mesomeric influence of the para-amino group [1]. This specific arrangement governs cross-coupling reactivity, regioselectivity in condensation reactions, and the physicochemical properties of derived pharmacophores. Furthermore, the bromine atom provides an optimal balance between oxidative addition reactivity in palladium-catalyzed couplings and shelf stability, whereas the chloro analog exhibits reduced coupling efficiency and the iodo analog shows diminished stability under ambient storage conditions [2].

3-Amino-6-bromopyrazine-2-carbaldehyde: Quantitative Evidence vs. Analogs


Suzuki Coupling: Bromo vs. Chloro Reactivity

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, 6-bromopyrazines undergo oxidative addition significantly faster than their 6-chloro counterparts. Literature precedent demonstrates that highly functionalized 6-bromopyrazines react efficiently with aryl boronic acids under Pd(dppf)Cl₂ catalysis and Cs₂CO₃ base to afford 6-arylpyrazines in good yields [1]. The analogous 6-chloro derivative (3-amino-6-chloropyrazine-2-carbaldehyde, CAS 89284-26-4) requires more forcing conditions (elevated temperature, extended reaction times) and often yields incomplete conversion due to the stronger C–Cl bond (bond dissociation energy: C–Br ~ 284 kJ/mol vs. C–Cl ~ 327 kJ/mol), limiting its practical utility in rapid analog synthesis [2].

Medicinal Chemistry Cross-Coupling ATR Kinase Inhibitors

Orthogonal Reactivity: Three vs. Two Functional Handles

3-Amino-6-bromopyrazine-2-carbaldehyde presents three chemically distinct reactive sites capable of independent, sequential functionalization: (1) aldehyde group for imine formation, reductive amination, or Wittig olefination; (2) primary amine for amide coupling, urea formation, or diazonium chemistry; (3) bromine atom for cross-coupling or nucleophilic aromatic substitution [1]. In contrast, the non-brominated analog 3-aminopyrazine-2-carbaldehyde (CAS 32710-14-8) lacks the halogen handle entirely, reducing synthetic vectors by approximately 33%. The 6-bromopyrazine-2-carbaldehyde analog without the 3-amino group (CAS 1197227-82-9) similarly loses the amine-mediated diversification pathway [2]. This tri-functional architecture enables systematic structure–activity relationship (SAR) exploration without requiring de novo scaffold synthesis for each modification.

Divergent Synthesis Library Generation Parallel Chemistry

ATR Kinase Inhibitor Intermediate: Synthetic Efficiency

Methyl 3-amino-6-bromopyrazine-2-carboxylate—a direct downstream derivative of the target compound via aldehyde oxidation and esterification—serves as the key building block in the synthesis of aminopyrazine-based ATR kinase inhibitors [1]. Patent data demonstrate a 92% isolated yield for the bromination step producing this intermediate (11.68 g from 8.35 g of methyl 3-aminopyrazine-2-carboxylate) [2]. Subsequent Suzuki coupling of the derived 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide with 3-boronobenzoic acid proceeds efficiently to generate biaryl pharmacophores [3]. The chloro analog (3-amino-6-chloropyrazine-2-carbaldehyde, CAS 89284-26-4) is not reported as an intermediate in the same patent family, and its lower reactivity in cross-coupling (see Evidence Item 1) likely precludes its utility in this synthetic sequence without modified conditions [4].

Oncology Kinase Inhibition ATR Kinase Drug Discovery

TPSA: Aminated vs. Non-Aminated Comparison

The presence of the 3-amino group in 3-amino-6-bromopyrazine-2-carbaldehyde contributes a topological polar surface area (TPSA) of 68.87 Ų, substantially higher than the TPSA of non-aminated 6-bromopyrazine-2-carbaldehyde (CAS 1197227-82-9, TPSA ~43 Ų, lacking the 3-NH₂ group) [1]. In drug design, TPSA values above 60 Ų are associated with improved oral bioavailability via enhanced aqueous solubility and reduced passive membrane permeability, which can be advantageous for balancing potency with ADME properties [2]. The target compound's moderate lipophilicity (consensus Log Po/w = 0.44, range across five computational methods: -0.84 to 1.05) positions it favorably within Lipinski's Rule of Five space (LogP <5) .

Drug-Likeness Physicochemical Properties Medicinal Chemistry Design

3-Amino-6-bromopyrazine-2-carbaldehyde: Optimal Application Scenarios


ATR Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive ATR kinase inhibitors for oncology applications should prioritize this compound as the primary heterocyclic building block. Patent-validated synthetic routes demonstrate high-yielding conversion (92%) to methyl 3-amino-6-bromopyrazine-2-carboxylate, followed by efficient Suzuki coupling to generate diverse 6-arylpyrazine pharmacophores [1]. The three orthogonal reactive sites enable systematic SAR exploration around the pyrazine core without scaffold hopping, accelerating lead optimization timelines. The chloro analog lacks comparable patent validation and offers inferior cross-coupling reactivity under standard conditions, making the bromo compound the procurement choice for ATR-focused discovery [2].

Divergent Heterocyclic Library Synthesis

Laboratories engaged in diversity-oriented synthesis or parallel library generation benefit from the compound's tri-functional architecture (aldehyde, amine, bromine). Sequential functionalization enables access to pteridines, pyrazinones, and fused heterocycles from a single building block, reducing procurement SKU count and simplifying inventory management [1]. This orthogonal reactivity profile distinguishes it from mono- or di-substituted pyrazine analogs that offer fewer diversification pathways and require additional synthetic steps to achieve comparable scaffold diversity [2].

Scaffold Hybridization in Fragment-Based Discovery

In fragment-based drug discovery or scaffold hybridization campaigns targeting the kinase hinge-binding motif, the aminopyrazine core serves as an ideal adenine-mimetic recognition element. The 6-bromo substituent permits rapid installation of hydrophobic aryl/heteroaryl moieties occupying the kinase selectivity pocket via Suzuki–Miyaura coupling, while the 2-carbaldehyde enables conjugation to larger recognition elements or linker attachment [1]. The 3D-QSAR models for 3-amino-6-arylpyrazines as ATR inhibitors confirm that modifications at the 6-position critically influence potency and selectivity, underscoring the strategic value of a building block that directly positions this diversification vector [2].

Chemical Biology Probe Development

Academic core synthesis facilities supporting chemical biology probe development should stock this compound as a versatile, validated starting material. Its moderate molecular weight (202.01 g/mol) and favorable physicochemical profile (TPSA 68.87 Ų, consensus Log P 0.44) provide a drug-like starting point for probe design [1]. The established synthetic precedents in the ATR kinase inhibitor patent literature provide reliable protocols for researchers with varying levels of synthetic expertise, reducing method development burden and increasing probability of successful downstream derivatization [2].

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